ミダフォテル

概要

説明

科学的研究の応用

Chemistry: In chemistry, SDZ-EAA-494 is used as a reference compound for studying the properties and behavior of NMDA receptor antagonists . It serves as a model compound for developing new and more effective NMDA receptor antagonists.

Biology: In biological research, SDZ-EAA-494 is used to study the role of NMDA receptors in various physiological and pathological processes . It helps in understanding the mechanisms of excitotoxicity, synaptic plasticity, and neuroprotection.

Medicine: In medicine, SDZ-EAA-494 has been investigated for its potential therapeutic applications in conditions such as epilepsy, neuropathic pain, and ischemic brain injury . Although it showed promise in preclinical studies, its clinical development was halted due to limited efficacy and side effects .

Industry: In the pharmaceutical industry, SDZ-EAA-494 is used as a tool compound for screening and developing new NMDA receptor antagonists . It helps in identifying potential drug candidates with improved efficacy and safety profiles.

作用機序

SDZ-EAA-494は、NMDA受容体を競合的に拮抗することにより、その効果を発揮します . NMDA受容体は、シナプス伝達と可塑性に重要な役割を果たすグルタミン酸受容体の一種です。 SDZ-EAA-494は、NMDA受容体を遮断することにより、グルタミン酸の興奮効果を阻害し、興奮毒性と神経損傷を軽減します . SDZ-EAA-494の分子標的はNMDA受容体サブユニットを含み、その作用はカルシウム流入の阻害とそれに続く下流のシグナル伝達経路の阻害を含みます .

生化学分析

Biochemical Properties

Midafotel is a potent and competitive NMDA antagonist . It interacts with the NMDA receptor, which plays a central role in excitotoxicity . The nature of these interactions is competitive, meaning that Midafotel competes with other molecules for binding to the NMDA receptor .

Cellular Effects

Midafotel has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the NMDA receptor, which plays a key role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Midafotel exerts its effects at the molecular level through its interaction with the NMDA receptor. As a competitive antagonist, it binds to the NMDA receptor, inhibiting its activation and thus influencing gene expression .

Temporal Effects in Laboratory Settings

Midafotel’s effects over time in laboratory settings have been studied. It has been found to be stable and does not degrade over time . Long-term effects on cellular function observed in in vitro or in vivo studies include the inhibition of NMDA-induced depolarizations .

Dosage Effects in Animal Models

The effects of Midafotel vary with different dosages in animal models. For example, it has been shown to limit damage after occluding the middle cerebral artery, leading to ischemia . High doses may lead to side effects, which led to many patients withdrawing from trials .

Metabolic Pathways

Midafotel is involved in the glutamate-mediated excitotoxicity pathway, where it interacts with the NMDA receptor . This interaction can affect metabolic flux or metabolite levels.

Subcellular Localization

Given its role as an NMDA receptor antagonist, it is likely to be localized at the cell membrane where the NMDA receptors are located .

準備方法

合成経路と反応条件: SDZ-EAA-494の合成には、4-(3-ホスホノプロピル)ピペラジン-2-カルボン酸(CPP)のエナンチオマーと不飽和アナログ(E)-4-(3-ホスホノプロプ-2-エニル)ピペラジン-2-カルボン酸(CPP-ene)の調製が含まれます . 合成経路には通常、ピペラジン誘導体とホスホノアルケンを制御された条件下で用いて、目的の生成物を得ることが含まれます。

工業的生産方法: SDZ-EAA-494の工業的生産方法は広く文書化されていません。 この化合物は、研究目的のために研究所で合成されており、そのプロセスには、保護基の使用、選択的脱保護、および精製ステップを含む標準的な有機合成技術が含まれます .

化学反応の分析

反応の種類: SDZ-EAA-494は、ホスホノ基やカルボン酸基などの官能基の存在により、主に置換反応を起こします . これらの反応は通常、化合物の分解を防ぐために、穏やかな条件下で行われます。

一般的な試薬と条件: SDZ-EAA-494の合成および反応で使用される一般的な試薬には、ピペラジン誘導体、ホスホノアルケン、水や有機溶媒などのさまざまな溶媒が含まれます . 反応は通常、室温またはわずかに高温で行われ、最適な収率が得られるようにします。

生成される主な生成物: SDZ-EAA-494の合成から生成される主な生成物は、NMDA受容体において強力な競合的アンタゴニズムを示す、CPP-eneの目的のエナンチオマーです .

科学研究への応用

化学: 化学では、SDZ-EAA-494は、NMDA受容体アンタゴニストの特性と挙動を研究するための基準化合物として使用されます . これは、新しくより効果的なNMDA受容体アンタゴニストを開発するためのモデル化合物として役立ちます。

生物学: 生物学的研究では、SDZ-EAA-494は、さまざまな生理学的および病理学的プロセスにおけるNMDA受容体の役割を研究するために使用されます . これは、興奮毒性、シナプス可塑性、神経保護のメカニズムを理解するのに役立ちます。

医学: 医学では、SDZ-EAA-494は、てんかん、神経因性疼痛、虚血性脳損傷などの疾患における潜在的な治療的用途について調査されてきました . 前臨床試験では有望な結果を示したものの、臨床開発は、効果が限られていることと副作用のために中止されました .

産業: 製薬業界では、SDZ-EAA-494は、新しいNMDA受容体アンタゴニストのスクリーニングと開発のためのツール化合物として使用されます . これは、より優れた効力と安全性プロファイルを備えた潜在的な薬物候補を特定するのに役立ちます。

類似化合物との比較

類似化合物:

D-CPPene: SDZ-EAA-494と同様の特性を持つ、別の強力な競合的NMDA受容体アンタゴニスト.

MK-801: 結合部位と作用機序が異なる、非競合的NMDA受容体アンタゴニスト.

APV(2-アミノ-5-ホスホノバレリック酸): 化学構造が異なる、競合的NMDA受容体アンタゴニスト.

SDZ-EAA-494の独自性: SDZ-EAA-494は、強力な競合的NMDA受容体アンタゴニストとしての高い効力と選択性により、ユニークです . MK-801などの非競合的アンタゴニストとは異なり、SDZ-EAA-494はグルタミン酸と同じ部位に結合し、NMDA受容体活性のより標的化された阻害を提供します . この選択性は、NMDA受容体の機能を研究し、新しい治療薬を開発するための貴重なツールとなります .

特性

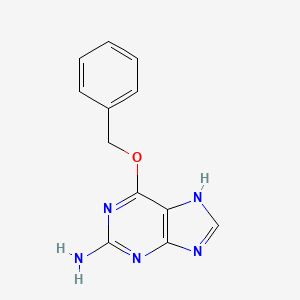

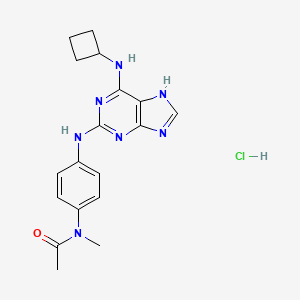

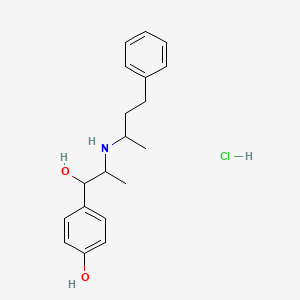

IUPAC Name |

(2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXMZMJSGLFKQI-ABVWVHJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(=O)O)C/C=C/P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045740 | |

| Record name | Midafotel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117414-74-1 | |

| Record name | Midafotel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117414-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midafotel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Midafotel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIDAFOTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LYU6ZF84G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid](/img/structure/B1677056.png)

![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)